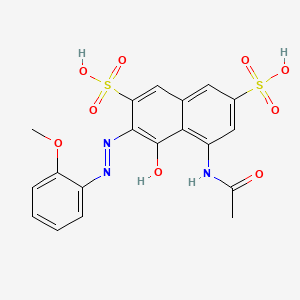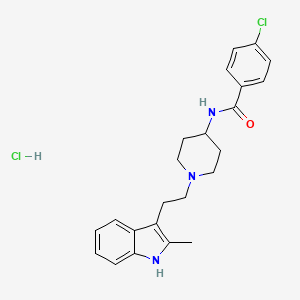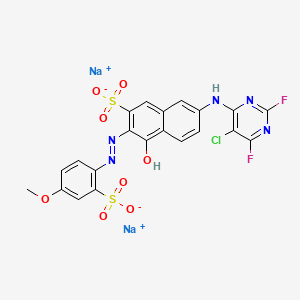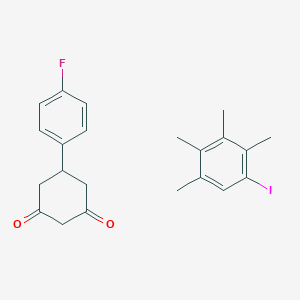
5-(4-Fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)cyclohexane-1,3-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a cyclohexane-1,3-dione derivative with a fluorophenyl group, while the latter is an iodinated aromatic compound with four methyl groups. These compounds are of interest in various fields of chemistry due to their unique structural features and reactivity.
Métodos De Preparación
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent over-iodination and ensure selective mono-iodination.
Análisis De Reacciones Químicas
5-(4-Fluorophenyl)cyclohexane-1,3-dione: undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in:
Nucleophilic substitution: The iodine can be replaced by nucleophiles such as hydroxide or amine groups.
Coupling reactions: It can undergo coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)cyclohexane-1,3-dione: is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
1-iodo-2,3,4,5-tetramethylbenzene: is utilized in:
Organic synthesis: As a precursor for the synthesis of more complex aromatic compounds.
Material science: In the development of novel materials with unique electronic properties.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Mecanismo De Acción
The mechanism of action for 5-(4-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, influencing biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to undergo substitution reactions, forming new compounds with potential biological or material applications. The iodine atom plays a crucial role in these reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be compared with other cyclohexane-1,3-dione derivatives, such as:
- 5-(4-Chlorophenyl)cyclohexane-1,3-dione
- 5-(4-Methylphenyl)cyclohexane-1,3-dione
These compounds share similar structural features but differ in their substituents, affecting their reactivity and applications.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as:
- 1-iodo-2,3,5,6-tetramethylbenzene
- 1-iodo-2,4,5-trimethylbenzene
These compounds have similar iodine substitution patterns but differ in the number and position of methyl groups, influencing their chemical behavior and applications.
Propiedades
Fórmula molecular |
C22H24FIO2 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H11FO2.C10H13I/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9;1-6-5-10(11)9(4)8(3)7(6)2/h1-4,9H,5-7H2;5H,1-4H3 |
Clave InChI |
QBYQRXCXGJGODR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

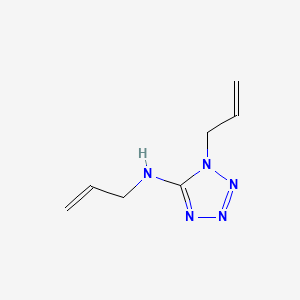
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
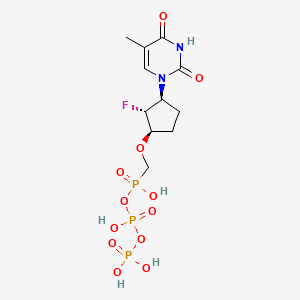
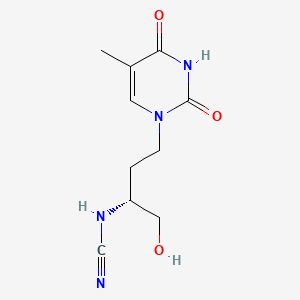



![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)

